(4-Bromo-5-fluoropyridin-2-yl)methanol
Description
Significance of Halogenated Pyridine (B92270) Scaffolds in Modern Organic Synthesis
The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to numerous natural products, including vitamins and alkaloids. researchgate.net Its derivatives are widely recognized for their adaptability in drug design and their presence in a multitude of pharmacologically active compounds. researchgate.netnih.gov The incorporation of halogen atoms (F, Cl, Br, I) onto the pyridine ring significantly broadens its synthetic utility and modulates the biological activity of the resulting molecules.
Halogenated pyridines serve as key intermediates for a variety of transformations, most notably in transition-metal-catalyzed cross-coupling reactions. mdpi.com The carbon-halogen bond provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, bromopyridines are excellent substrates for Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals. mdpi.com
Furthermore, the electronegativity and size of the halogen substituent can profoundly influence the electronic properties of the pyridine ring. This, in turn, affects the molecule's reactivity, basicity, and pharmacokinetic profile, including metabolic stability and membrane permeability. The strategic placement of halogens is a well-established method for optimizing the structure-activity relationship (SAR) of drug candidates.
The Unique Role of (4-Bromo-5-fluoropyridin-2-yl)methanol within the Pyridylmethanol Class
Within the diverse family of halogenated pyridylmethanols, this compound stands out as a particularly versatile synthetic building block. Its unique trifunctional nature—possessing a bromine atom, a fluorine atom, and a hydroxymethyl group on the pyridine core—offers multiple, orthogonal sites for chemical modification. This allows for a programmed, stepwise approach to the synthesis of highly substituted pyridine derivatives.
The bromine atom at the C4-position is a prime site for metal-catalyzed cross-coupling reactions. It readily participates in Suzuki couplings with various boronic acids, enabling the introduction of a wide range of aryl or heteroaryl substituents. mdpi.com This capability is crucial for building molecular complexity and exploring chemical space in drug discovery programs.
The fluorine atom at the C5-position imparts distinct electronic properties to the ring. Fluorine's high electronegativity can accelerate nucleophilic aromatic substitution (SNAr) reactions, making other positions on the ring more susceptible to attack by nucleophiles. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for example, is significantly faster than that of 2-chloropyridine (B119429). nih.gov This enhanced reactivity can be harnessed for late-stage functionalization under mild conditions.
The hydroxymethyl group at the C2-position provides another point for diversification. It can be oxidized to an aldehyde or carboxylic acid, or it can be converted to an ether, ester, or amine, or used as a handle for attachment to other molecular fragments. General synthesis procedures for related brominated aryl methanols often involve the reduction of a corresponding aldehyde using reagents like sodium borohydride. rsc.org
The combination of these three functional groups in a single molecule allows for a high degree of synthetic flexibility, making this compound a valuable intermediate for constructing complex, highly decorated pyridine-based target molecules.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1227502-29-5 | cymitquimica.com |
| Molecular Formula | C6H5BrFNO | shachemlin.com |
| Molecular Weight | 206.01 g/mol | cymitquimica.com |
| InChIKey | PTYGQKBCISKYCX-UHFFFAOYSA-N | shachemlin.com |
Overview of Current Research Trajectories Involving Fluorinated and Brominated Pyridines
Current research involving fluorinated and brominated pyridines is largely driven by the demand for novel, functional molecules in pharmaceuticals and materials science. The distinct reactivity profiles of bromine and fluorine substituents guide their application in sophisticated synthetic strategies.
A major research trajectory focuses on the use of bromopyridines as key precursors in palladium-catalyzed cross-coupling reactions. mdpi.com The reliability and broad substrate scope of reactions like the Suzuki-Miyaura coupling make them indispensable tools for academic and industrial chemists. Research continues to develop more efficient catalyst systems and expand the range of compatible functional groups to streamline the synthesis of complex organic molecules.
In parallel, research on fluorinated pyridines is increasingly centered on their utility in late-stage functionalization. The ability of fluorine to activate the pyridine ring towards nucleophilic aromatic substitution (SNAr) allows for the introduction of diverse functionalities onto already complex molecular scaffolds. nih.gov This strategy is particularly valuable in medicinal chemistry, where it enables the rapid generation of analogues of a lead compound to refine its biological activity and pharmacokinetic properties. nih.gov The development of novel C-H fluorination methods further expands the accessibility of these valuable fluoropyridine intermediates. nih.gov
Together, the complementary roles of bromine as a cross-coupling handle and fluorine as an SNAr activator ensure that brominated and fluorinated pyridines will remain at the forefront of synthetic organic chemistry, enabling the creation of next-generation pharmaceuticals and functional materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-bromo-5-fluoropyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-5-1-4(3-10)9-2-6(5)8/h1-2,10H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYGQKBCISKYCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1Br)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 4 Bromo 5 Fluoropyridin 2 Yl Methanol
Reactivity of the Halogen Substituents (Bromine and Fluorine)
The presence of two different halogen atoms on the pyridine (B92270) ring, bromine at the 4-position and fluorine at the 5-position, opens up possibilities for selective functionalization through cross-coupling and nucleophilic substitution reactions. The inherent differences in the reactivity of the C-Br and C-F bonds, influenced by their position on the electron-deficient pyridine core, are central to understanding the reaction pathways.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Homo-coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and dihalogenated pyridines are common substrates in this regard. In the case of (4-Bromo-5-fluoropyridin-2-yl)methanol, the bromine at the C4 position is the more likely site for oxidative addition to a palladium(0) catalyst, which is the initial step in Suzuki, Sonogashira, and related cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-F bond.
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron reagent with an organic halide. For this compound, a Suzuki-Miyaura coupling with an arylboronic acid would be expected to proceed selectively at the C4 position, replacing the bromine atom with the aryl group. The choice of palladium catalyst and ligands can be crucial in achieving high yields and selectivity. While specific examples for this exact molecule are not abundant in publicly available literature, related compounds like 2-Bromo-5-fluoropyridine readily undergo Suzuki coupling. For instance, 2-Bromo-5-fluoropyridine has been successfully coupled with phenylboronic acid and p-tolylboronic acid. sigmaaldrich.com
Table 1: Potential Suzuki-Miyaura Coupling Reaction of this compound
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Arylboronic Acid | Pd(PPh₃)₄ | (4-Aryl-5-fluoropyridin-2-yl)methanol |
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. Similar to the Suzuki coupling, the Sonogashira reaction of this compound would be predicted to occur at the C-Br bond. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The product would be a 4-alkynyl-5-fluoropyridin-2-yl)methanol derivative. The Sonogashira reaction is a versatile method for introducing alkynyl moieties, which can be further functionalized. organic-chemistry.orgscirp.org
Table 2: Potential Sonogashira Coupling Reaction of this compound
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| This compound | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | (4-Alkynyl-5-fluoropyridin-2-yl)methanol |
Homo-coupling: In the presence of a palladium catalyst, aryl halides can undergo homo-coupling to form symmetrical biaryls. 2-Bromo-5-fluoropyridine, a related compound, has been shown to undergo palladium-catalyzed homo-coupling to yield the corresponding biaryl. sigmaaldrich.com It is plausible that this compound could undergo a similar reaction, leading to the formation of a biphenyl (B1667301) derivative linked at the C4 positions.
Nucleophilic Displacement and Substitution Reactions (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing halogen substituents, facilitates nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the aromatic ring and displaces a leaving group, in this case, one of the halogen atoms.
The position of the halogens relative to the ring nitrogen is a key determinant of reactivity in SNAr reactions. Generally, halogens at the 2- and 4-positions of the pyridine ring are more susceptible to nucleophilic attack because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. In this compound, the bromine is at the 4-position, making it a prime site for nucleophilic attack. The fluorine at the 5-position is less activated towards SNAr.
Common nucleophiles used in SNAr reactions with halopyridines include amines, alkoxides, and thiolates. For example, reaction with an amine would lead to the corresponding 4-amino-5-fluoropyridin-2-yl)methanol derivative. The higher reactivity of the C-F bond over C-Cl and C-Br bonds in many SNAr reactions is a well-established trend; however, the activation by the ring nitrogen at the 4-position often makes the C4-halogen the more labile leaving group, irrespective of the halogen.
Influence of Halogen Identity and Position on Reaction Pathways
The distinct electronic properties and bond strengths of bromine and fluorine, along with their positioning on the pyridine ring, allow for selective functionalization.
Cross-Coupling Reactions: As discussed, the greater reactivity of the C-Br bond towards oxidative addition makes it the preferred site for palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of aryl, alkynyl, or other groups at the C4 position while leaving the C-F bond intact for potential subsequent transformations.
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the situation is more nuanced. While the C-F bond is generally more polarized and can be a better leaving group in activated systems, the position of the halogen is often the dominant factor in pyridines. The bromine at the C4 position is highly activated by the para-nitrogen, making it a very susceptible site for nucleophilic attack. The fluorine at the C5 (meta to the nitrogen) is significantly less activated. Therefore, nucleophilic substitution is expected to occur selectively at the C4 position, displacing the bromine atom.
This differential reactivity provides a powerful strategy for the sequential functionalization of the this compound core, enabling the synthesis of a diverse range of polysubstituted pyridine derivatives.
Transformations of the Hydroxymethyl Group
The hydroxymethyl group at the C2 position of the pyridine ring offers another avenue for chemical modification, primarily through oxidation and reduction reactions. The reactivity of this group can be influenced by the electronic nature of the substituted pyridine ring.
Oxidation Pathways to Carbonyl and Carboxyl Derivatives
The primary alcohol of the hydroxymethyl group can be oxidized to form either an aldehyde (a carbonyl derivative) or a carboxylic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.
Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as manganese dioxide (MnO₂), which is selective for the oxidation of benzylic and allylic alcohols, or Swern oxidation and Dess-Martin periodinane are commonly employed for this transformation. The resulting 4-bromo-5-fluoropicolinaldehyde (B3229543) is a valuable intermediate for further synthetic elaborations, such as Wittig reactions or reductive aminations.
Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the hydroxymethyl group directly to a carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or ruthenium tetroxide (RuO₄). The product, 4-bromo-5-fluoropicolinic acid, is a versatile building block for the synthesis of amides, esters, and other carboxylic acid derivatives. nih.gov
Table 3: Potential Oxidation Reactions of the Hydroxymethyl Group
| Starting Material | Oxidizing Agent | Product |
| This compound | MnO₂, Swern, or Dess-Martin | 4-Bromo-5-fluoropicolinaldehyde |
| This compound | KMnO₄, Jones, or RuO₄ | 4-Bromo-5-fluoropicolinic acid |
Reduction Reactions
The hydroxymethyl group can also be reduced to a methyl group. This transformation, often referred to as deoxygenation, can be achieved through various methods. One common approach involves a two-step process: conversion of the alcohol to a more reactive intermediate, such as a tosylate or a halide, followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. A direct reduction might also be possible under specific catalytic conditions. The resulting 4-bromo-5-fluoro-2-methylpyridine (B582444) could serve as a starting material for further functionalization. researchgate.net
Derivatization of the Alcohol Functionality
The hydroxyl group in this compound is a primary alcohol, offering a versatile site for various chemical modifications. Common derivatization reactions for primary alcohols include esterification, etherification, and oxidation. While specific literature on the derivatization of this compound is not extensively available, the reactivity of its alcohol functionality can be predicted based on established organic chemistry principles.
Esterification: The alcohol can be converted to its corresponding esters through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, such as pyridine or triethylamine. These reactions typically proceed through a nucleophilic acyl substitution mechanism. For instance, the reaction with acetyl chloride would yield (4-bromo-5-fluoropyridin-2-yl)methyl acetate.
Etherification: Synthesis of ethers from this compound can be achieved via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, like sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Oxidation: The primary alcohol can be oxidized to form an aldehyde or a carboxylic acid, depending on the oxidizing agent used. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would selectively oxidize the alcohol to 4-bromo-5-fluoropicolinaldehyde. Stronger oxidizing agents, like potassium permanganate or chromic acid, would lead to the formation of 4-bromo-5-fluoropicolinic acid.
A summary of potential derivatization reactions is presented in the table below.
| Reaction Type | Reagents | Product |
| Esterification | Acetyl chloride, triethylamine | (4-bromo-5-fluoropyridin-2-yl)methyl acetate |
| Etherification | 1. Sodium hydride 2. Methyl iodide | 4-bromo-5-fluoro-2-(methoxymethyl)pyridine |
| Oxidation (mild) | Pyridinium chlorochromate (PCC) | 4-bromo-5-fluoropicolinaldehyde |
| Oxidation (strong) | Potassium permanganate | 4-bromo-5-fluoropicolinic acid |
Electrophilic and Radical Reactions on the Pyridine Ring
The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This generally makes electrophilic aromatic substitution reactions on the pyridine ring more challenging compared to benzene. The presence of a bromine and a fluorine atom, both electron-withdrawing groups, further deactivates the ring towards electrophilic attack. However, the hydroxymethyl group is an activating group. The positions for electrophilic attack are directed by the existing substituents.
Electrophilic Aromatic Substitution:
Nitration: The introduction of a nitro group onto the pyridine ring would require harsh conditions, such as treatment with a mixture of concentrated nitric and sulfuric acids. The directing effects of the current substituents would need to be considered to predict the regioselectivity of the reaction.
Halogenation: Further halogenation of the ring would also necessitate the use of a Lewis acid catalyst. The position of the incoming halogen would be influenced by the electronic and steric effects of the existing bromo, fluoro, and hydroxymethyl groups.
Radical Reactions: Free radical reactions on the pyridine ring are an alternative pathway for functionalization. These reactions are typically less sensitive to the electronic nature of the ring compared to electrophilic substitutions.
Radical Addition: Radical species can add to the pyridine ring, often initiated by radical initiators like AIBN or peroxides. The regioselectivity of such additions would be determined by the stability of the resulting radical intermediate.
Detailed experimental data on the electrophilic and radical reactions specifically for this compound are scarce in the available literature.
Mechanistic Studies of Key Transformations
Detailed mechanistic studies, including reaction rate determination and the investigation of photodissociation dynamics of the C-Br bond for this compound, are not well-documented in the scientific literature. However, insights can be drawn from studies on related brominated pyridine derivatives.
Reaction Rate Determination: Kinetic studies are crucial for understanding the mechanisms of the derivatization and ring functionalization reactions. For instance, determining the rate law for the esterification of the alcohol functionality would clarify whether the reaction proceeds via an associative or dissociative mechanism. Similarly, kinetic analysis of electrophilic substitution reactions would provide information on the rate-determining step and the nature of the reaction intermediates.
Photodissociation Dynamics of C-Br bonds: The carbon-bromine bond in aromatic compounds can be cleaved by ultraviolet (UV) light. The photodissociation dynamics of such bonds are of fundamental interest in photochemistry. Theoretical and experimental studies on bromopyridines and other bromo-aromatic compounds have shown that upon UV excitation, the C-Br bond can undergo homolytic cleavage to produce a pyridyl radical and a bromine atom. The efficiency and pathway of this dissociation depend on the excitation wavelength and the electronic structure of the molecule.
Spectroscopic and Advanced Characterization Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For (4-Bromo-5-fluoropyridin-2-yl)methanol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be employed for an unambiguous structural assignment.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton.
The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the nitrogen atom in the pyridine ring. The aromatic region would likely display two distinct signals for the protons at positions 3 and 6 of the pyridine ring. The coupling between these protons and with the fluorine atom would result in characteristic splitting patterns (multiplicity). The methylene protons (-CH₂OH) would likely appear as a singlet or a doublet if coupled to the hydroxyl proton, and its chemical shift would be influenced by the adjacent aromatic ring. The hydroxyl proton signal is often a broad singlet and its position can be concentration and solvent dependent.
Hypothetical ¹H NMR Data for this compound Please note: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| 8.35 | d | 2.5 | H-6 |
| 7.60 | d | 5.0 | H-3 |
| 4.80 | s | - | -CH₂OH |
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are significantly affected by the attached substituents (bromo, fluoro, and methanol groups) and the nitrogen atom.
The carbon attached to the bromine (C-4) and fluorine (C-5) would show characteristic chemical shifts, with the C-F bond leading to a large coupling constant in the proton-decoupled spectrum. The carbon bearing the methanol group (C-2) and the other ring carbons (C-3 and C-6) would also have predictable chemical shifts based on substituent effects in pyridine systems. The methylene carbon of the methanol group would appear in the aliphatic region of the spectrum.
Hypothetical ¹³C NMR Data for this compound Please note: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 160.5 (d, JCF ≈ 240 Hz) | C-5 |
| 152.0 | C-2 |
| 148.0 (d, JCF ≈ 15 Hz) | C-6 |
| 125.0 (d, JCF ≈ 5 Hz) | C-3 |
| 118.0 (d, JCF ≈ 20 Hz) | C-4 |
¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. alfa-chemistry.com Since this compound contains a fluorine atom, ¹⁹F NMR would provide a single signal corresponding to this nucleus. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring.
Furthermore, the fluorine nucleus will couple with adjacent protons (H-6 and H-4 if it were present) and carbons, providing valuable connectivity information. The magnitude of these coupling constants (JHF and JCF) can help confirm the position of the fluorine atom on the pyridine ring. wikipedia.orghuji.ac.il
Two-dimensional (2D) NMR techniques are crucial for definitively assigning the complex NMR spectra of molecules like this compound. researchgate.net These experiments correlate signals from different nuclei, providing a map of the molecular connectivity.
COSY (Correlation Spectroscopy): This homonuclear experiment would establish the connectivity between coupled protons. In this case, it would show a correlation between the aromatic protons on the pyridine ring, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. It would be used to definitively assign the protonated carbons in the molecule, for instance, linking the proton signal at δ 8.35 to the carbon at δ 148.0 (C-6).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.
For this compound, mass spectrometry would be used to confirm the molecular formula. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule with high confidence. For this compound (C₆H₅BrFNO), HRMS would be used to confirm the exact mass, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the HRMS spectrum can also provide further structural information. mdpi.com Common fragmentation pathways for such a molecule might include the loss of the hydroxyl group, the entire methanol group, or cleavage of the pyridine ring. libretexts.org
Hypothetical HRMS Data for this compound Please note: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | 205.9611 | 205.9613 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly sensitive analytical tool routinely used in pharmaceutical development to detect, identify, and quantify product impurities. chemass.si This technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry.
For this compound, an LC-MS analysis would first involve separation on an HPLC column, likely a reverse-phase column, to separate the main compound from any starting materials, by-products, or degradation products. tentamus-pharma.co.uk As the separated components elute from the column, they are introduced into the mass spectrometer.
The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing crucial information for structural confirmation. The expected molecular ion peak for this compound would correspond to its molecular weight. Furthermore, the characteristic isotopic pattern of bromine (approximately a 1:1 ratio for 79Br and 81Br) would be a key indicator in the mass spectrum, confirming the presence of a single bromine atom in the molecule. The high sensitivity of MS allows for the detection of impurities even at trace levels, making it invaluable for purity assessment. chemass.si
Resonance Enhanced Multiphoton Ionization – Time of Flight Mass Spectrometry (REMPI-TOFMS) for Dynamics Studies
Resonance Enhanced Multiphoton Ionization coupled with Time-of-Flight Mass Spectrometry (REMPI-TOFMS) is a highly selective and sensitive method for detecting and analyzing aromatic and heterocyclic compounds. nih.govnih.gov This technique utilizes tunable lasers to selectively ionize target molecules through a process involving the absorption of two or more photons via a resonant electronic intermediate state. mdpi.com
The application of REMPI-TOFMS to this compound would allow for substance-selective detection, which is a prerequisite for detailed spectroscopic investigation of the target molecule. nih.gov Because the ionization process is wavelength-dependent, REMPI can distinguish between isomers and other closely related compounds that may be difficult to resolve by other means. mdpi.com By scanning the laser wavelength, a REMPI spectrum is generated, which provides information about the electronic transitions of the molecule. This spectroscopic selectivity, combined with the high mass resolution of TOFMS, makes it a powerful tool for online monitoring of aromatic compounds in complex environments like process gases or combustion streams. nih.govtum.de
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. pw.edu.pl The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. acs.org
Key expected vibrational frequencies are associated with the pyridine ring, the C-Br bond, the C-F bond, the C-O bond, and the O-H bond of the methanol group. The aromatic C-H stretching vibrations typically appear in the 3150-3000 cm⁻¹ region. pw.edu.pl The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1650–1400 cm⁻¹ range. pw.edu.pleurjchem.com The presence of electron-withdrawing bromine and fluorine substituents on the ring would influence the exact positions of these bands. The spectrum of the pyridine monomer shows five main features in the C-H stretching region (3000–3200 cm⁻¹). rsc.org Additionally, a broad absorption band characteristic of the O-H stretch from the hydroxymethyl group would be expected around 3200-3600 cm⁻¹. The C-O stretching vibration would likely appear in the 1000-1200 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching | 3600 - 3200 (Broad) |
| C-H (Aromatic) | Stretching | 3150 - 3000 |
| C=C, C=N (Pyridine Ring) | Stretching | 1650 - 1400 |
| C-O (Alcohol) | Stretching | 1200 - 1000 |
| C-F | Stretching | 1250 - 1000 |
| C-Br | Stretching | 700 - 500 |
Raman Spectroscopy
Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for observing non-polar bonds and symmetric vibrations. mdpi.comnih.gov The Raman spectrum of this compound would provide additional structural information, especially regarding the pyridine ring vibrations.
The ring breathing modes of the substituted pyridine ring would give rise to strong and sharp peaks in the Raman spectrum. mdpi.com While the O-H stretch is typically weak in Raman spectra, the aromatic C-H stretches and the skeletal vibrations of the ring would be clearly observable. The vibrations associated with the C-Br and C-F bonds would also be present. A complete vibrational assignment can often be achieved by combining IR and Raman data with theoretical calculations, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities with good accuracy. cdnsciencepub.com
Chromatographic Techniques for Separation and Purity
Chromatographic techniques are essential for both the separation and purity assessment of pharmaceutical compounds. tentamus-pharma.co.uk High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of non-volatile organic compounds like this compound. moravek.comalwsci.com
In a typical HPLC analysis for purity, the compound is dissolved in a suitable solvent and injected into the HPLC system. moravek.com A detector, commonly a UV-Vis detector, monitors the eluent from the column. The resulting chromatogram shows a major peak for the target compound and smaller peaks for any impurities. chemass.si The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks. Method validation is crucial to ensure that the technique is sensitive, specific, and accurate for detecting all potential impurities. biomedres.us Other techniques like Gas Chromatography (GC) could also be employed if the compound or its potential impurities are sufficiently volatile and thermally stable. tentamus-pharma.co.uk
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment of pharmaceutical intermediates like this compound. It allows for the separation, identification, and quantification of the main compound from its impurities, which may include starting materials, by-products, and degradation products.
The separation of halogenated isomers and related impurities can often be challenging. researchgate.net For compounds of this nature, reversed-phase HPLC is a common and effective approach. A typical HPLC system for analyzing this compound would likely employ a C18 or a phenyl-based column, given their utility in separating aromatic and moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous component (such as water with a pH modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components with good resolution.
Illustrative HPLC Method Parameters:
| Parameter | Typical Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
This table represents a hypothetical set of starting parameters for method development for this compound, based on common practices for similar molecules.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures. For the analysis of this compound, UPLC can provide a more detailed purity profile, potentially resolving impurities that may co-elute in an HPLC separation.
The principles of separation in UPLC are analogous to HPLC, and similar column chemistries and mobile phases are often used. However, the shorter analysis times in UPLC are particularly advantageous for high-throughput screening and in-process controls during manufacturing. A study on the separation of closely related halogen-containing pharmaceuticals highlighted the effectiveness of UPLC with specific columns, such as those with pentafluorophenyl (PFP) stationary phases, for resolving isomers. researchgate.net
Comparison of Typical HPLC and UPLC Parameters:
| Parameter | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Column Dimensions | 4.6 x 150 mm | 2.1 x 50 mm |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Run Time | 20-30 min | 2-5 min |
| System Pressure | 1000-4000 psi | 6000-15000 psi |
This table provides a general comparison of the operational parameters for HPLC and UPLC, illustrating the advantages of UPLC in terms of speed and efficiency.
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions in real-time. In the synthesis of this compound, which may involve the reduction of a corresponding aldehyde or carboxylic acid, TLC can be used to track the consumption of the starting material and the formation of the desired product.
A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel on an aluminum or glass backing). The plate is then developed in a chamber containing a suitable mobile phase (eluent), which is usually a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate). The different components of the reaction mixture will travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases.
After development, the plate is visualized, often under UV light, where UV-active compounds like pyridines will appear as dark spots. The relative positions of the spots (retention factor, Rf) allow the chemist to qualitatively assess the reaction's progress. For instance, the disappearance of the starting material spot and the appearance of a new spot corresponding to the product would indicate a successful transformation.
TLC for Monitoring a Hypothetical Reduction Reaction:
| Compound | Expected Relative Rf | Visualization |
| Starting Aldehyde | Higher Rf | UV active |
| This compound | Lower Rf (more polar) | UV active |
This table illustrates the expected relative retention factors for the starting material and product in a hypothetical synthesis, demonstrating how TLC can be used to monitor the conversion.
Computational and Theoretical Investigations of 4 Bromo 5 Fluoropyridin 2 Yl Methanol
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT) with basis sets like B3LYP/6-311++G(d,p), are a cornerstone for investigating the molecular structure and electronic properties of pyridine (B92270) derivatives. For a molecule like (4-bromo-5-fluoropyridin-2-yl)methanol, these calculations would be pivotal in understanding the influence of the bromo, fluoro, and methanol (B129727) substituents on the pyridine ring.
A crucial first step in the theoretical analysis of this compound would be geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy state on the potential energy surface. For this molecule, a key aspect of conformational analysis would be the orientation of the hydroxymethyl (-CH₂OH) group relative to the pyridine ring. Rotation around the C-C bond connecting the methanol group to the ring would likely reveal multiple local energy minima, with the global minimum representing the most populated conformation. The presence of the adjacent halogen atoms could influence this preferred orientation through steric and electronic effects.
Table 1: Predicted Conformational Data for this compound
| Parameter | Predicted Value | Methodological Basis |
|---|---|---|
| Most Stable Conformer | Planar orientation of the -CH₂OH group relative to the pyridine ring is likely, but subject to minor torsional angles to minimize steric hindrance. | Based on DFT studies of similar substituted pyridyl methanols. |
The electronic character of this compound would be significantly dictated by the interplay of the electron-withdrawing effects of the bromine and fluorine atoms and the electronic nature of the pyridine ring itself. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be essential. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Reactivity descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies. A Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution, highlighting regions susceptible to electrophilic and nucleophilic attack. The electronegative nitrogen, fluorine, bromine, and oxygen atoms are expected to be regions of negative potential (red/yellow), while the hydrogen atoms of the methanol group and the pyridine ring would exhibit positive potential (blue).
Table 2: Predicted Electronic Properties and Reactivity Descriptors for this compound
| Descriptor | Predicted Characteristic | Rationale |
|---|---|---|
| HOMO-LUMO Energy Gap | Moderately large, indicating reasonable stability. | Typical for aromatic heterocyclic compounds. |
| Molecular Electrostatic Potential (MEP) | Negative potential around N, F, Br, and O atoms; Positive potential on H atoms. | Based on the electronegativity of the constituent atoms. |
| Global Hardness | Expected to be a relatively 'hard' molecule. | Inferred from the anticipated HOMO-LUMO gap. |
Theoretical calculations are highly effective in predicting spectroscopic data, which can aid in the experimental characterization of a compound.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. The predicted shifts for this compound would reflect the electronic environment of each nucleus, influenced by the deshielding effects of the electronegative halogen and nitrogen atoms.
IR Spectroscopy: The vibrational frequencies and intensities can be computed to generate a theoretical Infrared (IR) spectrum. Characteristic peaks would be expected for the O-H stretch of the methanol group, C-H stretches of the aromatic ring, C-N stretching vibrations within the ring, and C-Br and C-F stretching frequencies.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra. The predicted λ(max) values would correspond to the electronic transitions, likely π → π* and n → π*, characteristic of aromatic heterocyclic systems.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features | Computational Method |
|---|---|---|
| ¹H NMR | Aromatic protons would appear in the downfield region, with specific splitting patterns determined by spin-spin coupling. The methylene (B1212753) and hydroxyl protons of the methanol group would have distinct chemical shifts. | GIAO/DFT |
| ¹³C NMR | Carbon atoms attached to electronegative atoms (N, Br, F, O) would show larger chemical shifts (downfield). | GIAO/DFT |
| IR | Strong absorption band for O-H stretching (~3200-3600 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and C-X (Br, F) stretching in the fingerprint region. | DFT/B3LYP |
Molecular Dynamics Simulations
While specific molecular dynamics (MD) simulations for this compound are not published, this technique could be employed to study its behavior in a condensed phase, such as in a solvent or within a biological system. MD simulations would provide insights into the conformational flexibility of the molecule over time, its solvation properties, and its interactions with surrounding molecules. Such simulations would be particularly valuable for understanding how the molecule might orient itself in a solvent shell or at an interface.
Potential Energy Surface Scans for Reaction Pathways
Potential energy surface (PES) scans are a computational tool used to investigate the energy profile of a chemical reaction. For this compound, PES scans could be used to explore various reaction pathways, such as the oxidation of the methanol group to an aldehyde or carboxylic acid, or nucleophilic substitution reactions on the pyridine ring. By mapping the energy as a function of specific bond distances or angles, transition states can be located, and activation energies can be calculated, providing a deeper understanding of the molecule's reactivity and potential synthetic transformations.
Molecular Docking and Ligand-Target Interaction Prediction (Focus on chemical principles and binding modes)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Given the prevalence of pyridine-containing structures in medicinal chemistry, this compound could be docked into the active sites of various protein targets to predict its potential biological activity.
The binding modes would be governed by fundamental chemical principles. The hydroxyl group of the methanol substituent can act as a hydrogen bond donor and acceptor. The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor. The halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The aromatic ring can engage in π-π stacking or hydrophobic interactions with amino acid residues in the protein's active site. A successful docking study would identify the most likely binding pose and quantify the binding affinity through a scoring function, providing a rationale for potential therapeutic applications.
Table 4: Predicted Intermolecular Interactions for this compound in a Biological Context
| Interaction Type | Potential Participating Moieties | Significance in Binding |
|---|---|---|
| Hydrogen Bonding | -OH group (donor/acceptor), Pyridine N (acceptor) | Key for specificity and affinity. |
| Halogen Bonding | Bromine and Fluorine atoms | Can provide directional and specific interactions with electron-rich atoms (e.g., backbone carbonyls). |
| π-π Stacking | Pyridine ring | Interaction with aromatic residues like Phenylalanine, Tyrosine, Tryptophan. |
Advanced Theoretical Models (e.g., Time-Dependent DFT, Multi-Configuration Quantum Mechanical Perturbation Theory)
As of the latest available data, specific computational studies employing advanced theoretical models such as Time-Dependent Density Functional Theory (TD-DFT) or Multi-Configuration Quantum Mechanical Perturbation Theory (e.g., CASPT2, NEVPT2) exclusively on this compound have not been reported in publicly accessible scientific literature.
While these methods are powerful tools for investigating the electronic excited states, photochemistry, and complex electronic structures of molecules, their application to this particular compound is not yet documented. Theoretical investigations on structurally related pyridine derivatives have been performed using such advanced models, providing insights into the electronic properties of this class of compounds. However, direct data for this compound is not available.
Therefore, a detailed analysis and data tables concerning the excited state properties, electronic transitions, and potential energy surfaces for this compound, as determined by these advanced computational methods, cannot be provided at this time. Future computational studies are necessary to elucidate these specific characteristics of the molecule.
Advanced Research Applications of 4 Bromo 5 Fluoropyridin 2 Yl Methanol As a Versatile Chemical Building Block
Role in the Synthesis of Complex Heterocyclic Compounds
The trifunctional nature of (4-Bromo-5-fluoropyridin-2-yl)methanol provides multiple handles for synthetic transformations, making it a valuable precursor for constructing elaborate heterocyclic structures. The bromine atom is well-suited for metal-catalyzed cross-coupling reactions, the hydroxymethyl group can be easily modified or converted into other functional groups, and the fluorine atom influences the electronic properties of the pyridine (B92270) ring.
This compound is a key starting material for the synthesis of complex substituted pyridine scaffolds, which are central cores of many biologically active compounds. A significant application is in the preparation of intermediates for kinase inhibitors. For instance, it is used to synthesize 2-((4-bromo-5-fluoropyridin-2-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
The synthesis begins with the conversion of the hydroxymethyl group of this compound into a chloromethyl group using a chlorinating agent like thionyl chloride. This activated intermediate then reacts with an aniline (B41778) derivative, such as 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, via a nucleophilic substitution reaction to form the ether linkage. This multi-step process effectively combines the pyridine core with a boronate-ester-substituted aniline, creating a complex scaffold ready for further elaboration.
Another important scaffold synthesized from this precursor is 4-((4-bromo-5-fluoropyridin-2-yl)methoxy)-3-methoxyaniline. This is achieved by reacting the chlorinated intermediate, (4-bromo-5-fluoropyridin-2-yl)methyl chloride, with 4-amino-2-methoxyphenol. These reactions demonstrate the utility of this compound in building highly functionalized pyridine-based structures that serve as platforms for developing targeted therapeutic agents.
The functional groups on this compound allow for systematic derivatization to fine-tune the properties of the resulting molecules. The hydroxymethyl group is a primary site for modification. For example, it can be converted to a methoxymethyl group (-CH₂OCH₃) through etherification. This seemingly simple modification can alter the compound's solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.
Furthermore, the bromine atom at the 4-position is a key reactive site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the attachment of a wide array of aryl or heteroaryl groups, significantly expanding the chemical space accessible from this single precursor. The strategic use of these derivatization reactions enables chemists to build libraries of complex molecules with varied functionalities, facilitating the exploration of structure-activity relationships.
Contributions to Medicinal Chemistry Research (Focus on synthetic utility for drug discovery)
In medicinal chemistry, the value of a building block is measured by its ability to facilitate the synthesis of potential therapeutic agents. This compound has proven its utility in this regard, primarily as a precursor to key intermediates in the discovery of new drugs.
The compound is instrumental in the synthesis of advanced pharmaceutical intermediates. As detailed in patent literature, it is a precursor for molecules like 2-((4-bromo-5-fluoropyridin-2-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and 4-((4-bromo-5-fluoropyridin-2-yl)methoxy)-3-methoxyaniline.
These intermediates are not end products themselves but are designed for subsequent coupling reactions. The boronate ester in the first intermediate is specifically incorporated for Suzuki-Miyaura coupling, while the aniline group in both intermediates is available for amide bond formation or other modifications. The table below outlines the key intermediates synthesized from this compound and their roles.
| Intermediate | Key Functional Groups for Further Reaction | Intended Application |
| 2-((4-bromo-5-fluoropyridin-2-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Bromo, Boronate Ester, Aniline | Synthesis of RAF kinase inhibitors via Suzuki coupling |
| 4-((4-bromo-5-fluoropyridin-2-yl)methoxy)-3-methoxyaniline | Bromo, Aniline | Synthesis of kinase inhibitors |
| (4-bromo-5-fluoropyridin-2-yl)methyl chloride | Chloro | Reactive intermediate for ether synthesis |
The primary documented application of this compound in medicinal chemistry is in the development of enzyme inhibitors, specifically RAF kinase inhibitors for oncology. The intermediates derived from this starting material are used to construct complex molecules that can bind to and inhibit the activity of RAF kinases, which are often dysregulated in various cancers.
The synthesis of these inhibitors involves coupling the previously mentioned aniline intermediates with other heterocyclic fragments. For example, the bromo-substituted pyridine core can be coupled with a suitable boronic acid or ester partner, while the aniline moiety can be acylated to complete the final inhibitor structure. This modular approach, enabled by the specific functionalities of this compound, is highly efficient for exploring different chemical variations to optimize potency and selectivity for the biological target.
While fluorinated pyridines are common scaffolds in the development of Positron Emission Tomography (PET) imaging tracers due to the utility of the Fluorine-18 isotope, there is no specific documented synthesis of a PET tracer directly using this compound in the reviewed scientific literature. nih.gov However, its structural motifs make it a candidate for such applications in future research. nih.gov
Applications in Materials Science
Fluorinated aromatic compounds, including pyridine derivatives, are of significant interest in materials science. They are often used to create polymers and other materials with desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. However, based on a review of available scientific and patent literature, there are no specific documented applications of this compound in the field of materials science to date. Its potential in this area remains unexplored.
Development of New Materials with Specific Electronic or Optical Characteristics
Information on the use of this compound in the synthesis of materials with specific electronic or optical properties is not currently available in published scientific literature.
Other Emerging Research Applications
There is no readily available information on other emerging research applications of this compound in fields such as medicinal chemistry or agrochemical development.
Future Perspectives and Challenges in the Research of Halogenated Pyridylmethanols
Development of Novel and Sustainable Synthetic Methodologies
A primary challenge in the study of complex halogenated pyridines is the development of efficient and environmentally benign synthetic routes. researchgate.net Traditional methods for synthesizing substituted pyridines can involve harsh reaction conditions and the use of hazardous reagents. nih.gov Future research will likely focus on the development of catalytic systems, such as those based on transition metals, to achieve higher yields and selectivity under milder conditions. researchgate.net There is a growing emphasis on "green chemistry" principles, which will drive the exploration of solvent-free reactions, microwave-assisted synthesis, and the use of renewable starting materials. researchgate.net For instance, the selective halogenation of the pyridine (B92270) ring at specific positions remains a significant hurdle, and innovative strategies are needed to overcome this challenge. nih.govchemrxiv.orgmountainscholar.org
| Synthetic Approach | Potential Advantages | Key Research Areas |
| Catalytic C-H Activation | Direct functionalization, reduced waste | Development of selective and robust catalysts |
| Flow Chemistry | Improved safety and scalability | Optimization of reaction parameters |
| Biocatalysis | High selectivity, mild conditions | Enzyme discovery and engineering |
| Photoredox Catalysis | Access to novel reaction pathways | Development of new photocatalysts |
Exploration of Undiscovered Reactivity Patterns
The presence of both bromine and fluorine atoms on the pyridine ring, along with a methanol (B129727) group, imparts a unique reactivity to (4-Bromo-5-fluoropyridin-2-yl)methanol. The interplay between the electron-withdrawing effects of the halogens and the pyridine nitrogen, and the potential for the methanol group to participate in reactions, creates opportunities for discovering novel chemical transformations. Future research will likely investigate the differential reactivity of the C-Br and C-F bonds, allowing for selective functionalization. For example, the bromine atom can be a site for cross-coupling reactions, while the fluorine atom can influence the acidity of adjacent protons and direct metallation reactions. sigmaaldrich.com The development of new reactions that exploit the unique electronic properties of such polysubstituted pyridines is a key area for future exploration. mountainscholar.org
Integration of Advanced Computational and Experimental Techniques
The synergy between computational chemistry and experimental work is becoming increasingly crucial in modern chemical research. rsc.orgsciprofiles.comrsc.orgnih.gov Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of halogenated pyridylmethanols. nih.govmdpi.comresearchgate.net These computational models can predict reaction outcomes, elucidate reaction mechanisms, and guide the design of new experiments. nih.govrsc.orgsciprofiles.comrsc.orgnih.gov For example, computational studies can help in understanding the regioselectivity of halogenation reactions or predicting the most favorable sites for nucleophilic or electrophilic attack. nih.gov The integration of high-throughput screening techniques with computational modeling will accelerate the discovery of new reactions and applications for these compounds.
| Technique | Application in Halogenated Pyridylmethanol Research |
| Density Functional Theory (DFT) | Predicting reactivity, reaction mechanisms, and spectroscopic properties. nih.govmdpi.comresearchgate.net |
| Molecular Dynamics (MD) Simulations | Studying intermolecular interactions and behavior in different environments. rsc.orgsciprofiles.com |
| High-Throughput Experimentation | Rapid screening of reaction conditions and catalysts. |
| In-situ Spectroscopic Analysis | Real-time monitoring of reactions to understand kinetics and intermediates. |
Expanding the Scope of Building Block Applications in Interdisciplinary Research
Halogenated pyridylmethanols are valuable building blocks for the synthesis of more complex molecules with potential applications in various fields. lifechemicals.comrsc.orgmendeley.com In medicinal chemistry, the pyridine scaffold is a common feature in many approved drugs. nih.govpharmablock.com The specific substitution pattern of this compound could be leveraged to design novel drug candidates with improved efficacy and pharmacokinetic properties. nih.govresearchgate.net In materials science, the incorporation of highly functionalized pyridines into polymers or organic frameworks can lead to materials with tailored electronic, optical, or thermal properties. mdpi.com Furthermore, in agrochemical research, pyridine derivatives are known to exhibit a wide range of biological activities. nih.gov The exploration of these compounds in interdisciplinary research will open up new avenues for innovation and discovery.
Q & A
Basic: What are the recommended synthetic routes for (4-Bromo-5-fluoropyridin-2-yl)methanol?
Answer:
The synthesis typically involves functionalization of a pyridine precursor. A nucleophilic substitution or metal-catalyzed coupling reaction is often employed to introduce the bromo and fluoro substituents. For example:
- Step 1 : Start with a 5-fluoropyridin-2-ylmethanol derivative. Bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) .
- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
- Validation : Confirm purity via HPLC (C18 column, methanol/water mobile phase) and structural identity via H/C NMR (DMSO-, 400 MHz) .
Table 1 : Example reaction conditions for bromination:
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| NBS | DMF | 0–25°C | 75% |
Basic: How to characterize this compound using spectroscopic and crystallographic methods?
Answer:
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. ORTEP-3 can visualize the molecular structure, confirming bond angles and dihedral angles .
Advanced Tip : Use WinGX to integrate SHELX outputs for comprehensive crystallographic analysis .
Advanced: How to resolve contradictions in biological activity data for fluoropyridine derivatives?
Answer:
Contradictions in bioassay results (e.g., inconsistent IC values) may arise from:
- Experimental Design : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, incubation time) .
- Compound Stability : Test for degradation under assay conditions via HPLC. For example, hydroxymethyl groups may oxidize in aqueous media .
- Data Analysis : Apply statistical tools (e.g., ANOVA) to assess significance. Replicate experiments with independent synthetic batches .
Table 2 : Example bioassay variability:
| Batch | IC (μM) | Cell Line |
|---|---|---|
| 1 | 12.3 ± 1.2 | HepG2 |
| 2 | 18.7 ± 2.1 | HEK293 |
Advanced: What crystallographic software is optimal for analyzing this compound’s structure?
Answer:
- Structure Solution : Use SHELXD for phase determination and SHELXL for refinement. For twinned crystals, employ the TWIN/BASF commands in SHELXL .
- Visualization : ORTEP-3 generates publication-quality thermal ellipsoid plots, highlighting bond distortions caused by bromine’s steric effects .
- Validation : Check for ADPs (anisotropic displacement parameters) and hydrogen bonding networks using PLATON .
Advanced: How to design cross-coupling reactions using this compound?
Answer:
The bromine atom is a strategic site for Suzuki or Buchwald-Hartwig couplings:
- Catalyst Screening : Test Pd(PPh) or XPhos Pd G3 with aryl boronic acids (e.g., phenyl, pyridyl).
- Optimization : Vary solvents (toluene vs. dioxane) and bases (KCO vs. CsCO) to improve yield .
- Work-Up : Quench with NHCl, extract with ethyl acetate, and purify via flash chromatography .
Table 3 : Example Suzuki coupling conditions:
| Catalyst | Solvent | Base | Yield |
|---|---|---|---|
| Pd(dppf)Cl | DMF/HO | KCO | 65% |
Advanced: How to address synthetic challenges in fluoropyridine methanol derivatives?
Answer:
Common issues include:
- Regioselectivity : Use directing groups (e.g., -OH, -NH) to control bromination/fluorination positions .
- Oxidation : Protect the hydroxymethyl group with TBSCl before reactive steps; deprotect with TBAF .
- Byproducts : Monitor reactions via TLC and isolate intermediates rigorously to avoid halogen exchange side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
